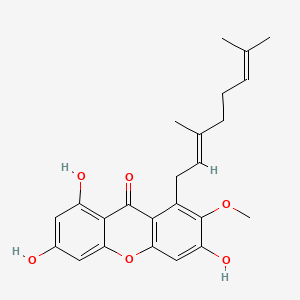![molecular formula C17H14N4S B1241812 1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea](/img/structure/B1241812.png)
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(6-quinolinylmethylideneamino)thiourea is a member of quinolines.
Applications De Recherche Scientifique
Antibacterial and Anti-MRSA Activity
1-Phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea derivatives have demonstrated significant antibacterial properties. For instance, specific compounds in this class showed notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential as a new class of antibiotics (Dolan et al., 2016).
Chemosensing and Molecular Docking Studies
These compounds have also been studied for their chemosensing capabilities. Acylthiourea derivatives, including those with quinoline structures, showed promising results in fluorescence spectrophotometry. They have potential applications in sensing and molecular docking studies, which could be beneficial for understanding and designing new drugs (Kalaiyarasi et al., 2019).
Detection of Mercury in Aquatic Plants
A quinoline-thiourea conjugate was used as a fluorescent probe for detecting mercury in aquatic plants. This highlights its potential use in environmental monitoring and pollution control (Feng et al., 2013).
Anticancer Properties
Several studies have explored the anticancer properties of quinoline-thiourea derivatives. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Bolakatti et al., 2020).
Colorimetric Sensors and Anion Sensing
These compounds have been used to develop colorimetric sensors for detecting ions like fluoride. The ability to observe color changes upon interaction with specific anions demonstrates their potential in analytical chemistry and environmental testing (Kim et al., 2012).
Inhibitors of PDGF Receptor Autophosphorylation
Compounds in this family have shown effectiveness as inhibitors of the platelet-derived growth factor (PDGF) receptor autophosphorylation. This suggests their potential application in the treatment of diseases related to PDGF receptor activity, such as restenosis (Furuta et al., 2006).
Propriétés
Nom du produit |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
|---|---|
Formule moléculaire |
C17H14N4S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C17H14N4S/c22-17(20-15-6-2-1-3-7-15)21-19-12-13-8-9-16-14(11-13)5-4-10-18-16/h1-12H,(H2,20,21,22)/b19-12+ |
Clé InChI |
FAKZZIYGYDHZGZ-XDHOZWIPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC3=C(C=C2)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC3=C(C=C2)N=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC3=C(C=C2)N=CC=C3 |
Solubilité |
1.7 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



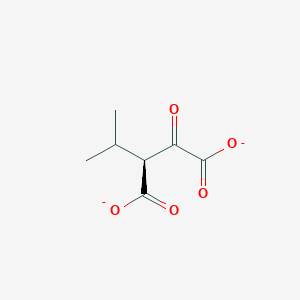
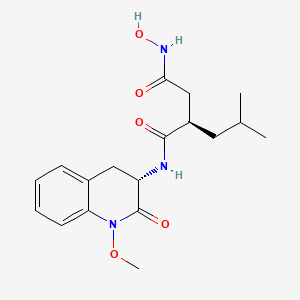

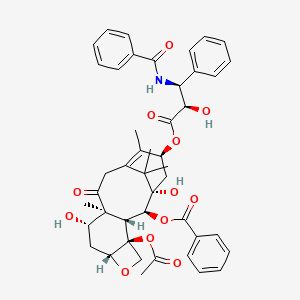
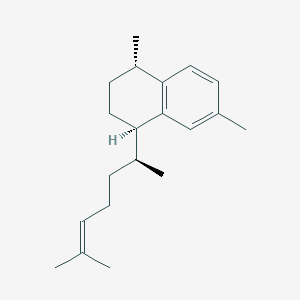
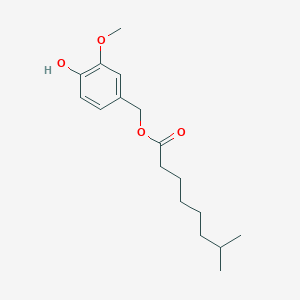
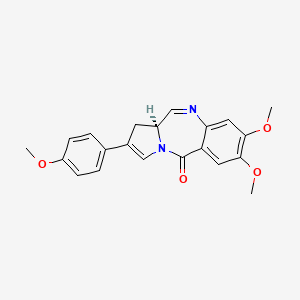
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
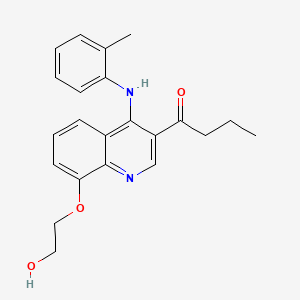
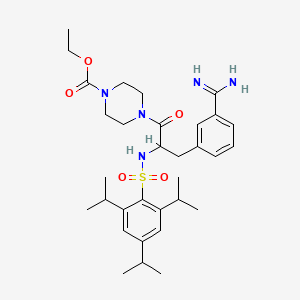
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
